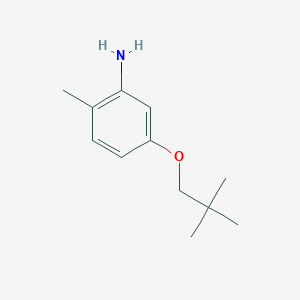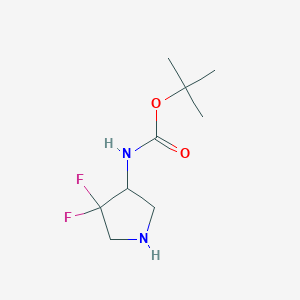
2-(Azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazolhydrochlorid
Übersicht
Beschreibung
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological and chemical properties, making them valuable in various fields of research and industry.
Wissenschaftliche Forschungsanwendungen
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving azetidine and triazole-containing compounds.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Biochemische Analyse
Biochemical Properties
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, a protein that is crucial for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus affecting cell division . Additionally, it interacts with various enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux .
Cellular Effects
The effects of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . This is achieved through its interaction with tubulin, which disrupts the microtubule network essential for cell division. Furthermore, the compound has been shown to modulate the expression of genes involved in apoptosis and cell survival .
Molecular Mechanism
At the molecular level, 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting the microtubule network . This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, the compound may interact with other biomolecules, such as enzymes involved in metabolic pathways, altering their activity and affecting cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis, while in vivo studies indicate potential long-term effects on tissue homeostasis .
Dosage Effects in Animal Models
The effects of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively induces cell cycle arrest in rapidly dividing cells . At higher doses, it can cause significant toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . The compound can alter metabolic flux and metabolite levels, potentially affecting energy production and biosynthetic processes . Its interaction with metabolic enzymes may also influence the synthesis and degradation of other biomolecules .
Transport and Distribution
The transport and distribution of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the microtubule network is essential for its interaction with tubulin and its subsequent effects on cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases like DBU in solvents such as THF .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the azetidine or triazole rings.
Wirkmechanismus
The mechanism of action of 2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Triazole derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole.
Uniqueness
2-(azetidin-3-yl(phenyl)methyl)-2H-1,2,3-triazole hydrochloride is unique due to the combination of azetidine and triazole rings in a single molecule. This dual functionality provides a versatile platform for chemical modifications and enhances its potential for diverse applications.
Eigenschaften
IUPAC Name |
2-[azetidin-3-yl(phenyl)methyl]triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-14-6-7-15-16;/h1-7,11-13H,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIZYPNRGUEDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=C2)N3N=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1446747.png)






![(5-Bromobenzo[d][1,3]dioxol-7-yl)methanamine](/img/structure/B1446758.png)
![1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1446759.png)

![tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B1446762.png)


